molecular formula C38H52N6O7.H2SO4 B000745 Atazanavir sulfate CAS No. 229975-97-7

Atazanavir sulfate

Numéro de catalogue B000745
Numéro CAS: 229975-97-7
Poids moléculaire: 802.9 g/mol
Clé InChI: DQSGVVGOPRWTKI-QVFAWCHISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Atazanavir sulfate is a protease inhibitor used in antiretroviral therapy (ART) regimens for treating HIV-1 infection. It's notable for its once-daily administration and lower impact on lipid levels compared to other protease inhibitors.

Synthesis Analysis

While specific details on the synthesis of Atazanavir sulfate were not directly found in the provided abstracts, the development of protease inhibitors like Atazanavir typically involves complex organic synthesis strategies to achieve the necessary structural components for effective viral protease inhibition.

Molecular Structure Analysis

Atazanavir sulfate's molecular structure is designed to inhibit the HIV-1 protease enzyme effectively, a key step in the viral lifecycle. Its structure allows for a strong binding affinity to the active site of the protease, preventing the processing of viral polyproteins into mature, infectious particles.

Chemical Reactions and Properties

Atazanavir sulfate, like other protease inhibitors, participates in interactions with the cytochrome P450 enzyme system, specifically CYP3A4. This interaction is crucial for its metabolic processing but also underlies many of its drug-drug interaction profiles with other medications metabolized via the same pathway.

Physical Properties Analysis

The physical properties of Atazanavir sulfate, such as solubility and stability, are tailored to facilitate its once-daily oral administration. It's formulated as a sulfate salt to improve its aqueous solubility, an important consideration for oral bioavailability.

Chemical Properties Analysis

Chemically, Atazanavir is characterized by its sulfonamide group, which is essential for its antiviral activity. Its chemical stability and interactions with human proteins are designed to maximize its efficacy as a protease inhibitor while minimizing off-target effects.

References

  • Atazanavir's role in ART regimens is supported by its favorable profile regarding daily dosing and metabolic effects compared to other protease inhibitors (Croom, Dhillon, & Keam, 2012).
  • Clinical pharmacology, including pharmacodynamic and safety data, outlines its efficacy and safety, highlighting its advantages over other protease inhibitors (Bentué‐Ferrer et al., 2009).

Applications De Recherche Scientifique

HIV Treatment

  • Application Summary: Atazanavir sulfate is an antiretroviral medication used to treat HIV/AIDS . It is generally recommended for use with other antiretrovirals .
  • Methods of Application: It is taken orally as part of a combination therapy . The dosage and administration are determined by healthcare professionals.
  • Results/Outcomes: When taken as part of combination therapy, Atazanavir can help reduce the viral load to undetectable levels and may also help raise the number of T cells in the body that help fight off other infections .

Solubility Enhancement

  • Application Summary: The solubility and dissolution rate of Atazanavir sulfate have been enhanced using a nanocrystallization technique .
  • Methods of Application: The method employed for increment of solubility was nanocrystallization which is based on the reduction of particle size of the drug thereby increasing its solubility and also its dissolution property .
  • Results/Outcomes: The solubility of the optimized batch was increased to 40.068mg/ml in distilled water and 160.182mg/ml in phosphate buffer .

Sustained Release Floating Matrix Tablets

  • Application Summary: Atazanavir sulfate has been used in the development of non-effervescent sustained release floating matrix tablets .
  • Methods of Application: Different grades of polymers such as EC and HPMC K100M were used in order to get the desired floating and sustained release profile over prolonged period of time .
  • Results/Outcomes: All the formulations extended the drug release up to 24 hours and more .

Biopharmaceutical Performance Augmentation

  • Application Summary: Atazanavir sulfate’s biopharmaceutical performance has been augmented using a supersaturable preconcentrated isotropic mixture .
  • Methods of Application: A D-optimal mixture design was employed for optimization of plain IM containing corn oil, oleic acid, Tween 80, and propylene glycol .
  • Results/Outcomes: In vitro dissolution data indicated that ATZ-SP-IM exhibits superior performance in 0.025 N HCl and pH 6.8 over pure drug .

Stability Indicating New RP-HPLC Method

  • Application Summary: A new stability indicating RP-HPLC method was developed and validated for the determination of Atazanavir sulfate in bulk and capsule dosage form .
  • Methods of Application: The method was carried out using a Zorbax Eclipse XDB C18 column with a mobile phase consisting of phosphate buffer pH 6.5: acetonitrile (40:60 v/v) at column temperature of 30˚C .
  • Results/Outcomes: Atazanavir sulfate was separated at the retention time of 3.9 min .

Treatment of Children and Adolescents Living With HIV

  • Application Summary: Atazanavir/ritonavir is recommended as a preferred second-line antiretroviral regimen in children older than 3 months, alternatively to lopinavir/ritonavir .
  • Methods of Application: A systematic review was performed to assess safety and effectiveness of atazanavir use in children and adolescents .
  • Results/Outcomes: Few safety and effectiveness data were available for children and adolescents exposed to atazanavir. Transient grade 3–4 hyperbilirubinemia was the main adverse outcome reported. Immune and viral responses were descriptive .

Interaction with Other Drugs

  • Application Summary: Atazanavir may interact with other drugs. For example, it may decrease the excretion rate of Chromous sulfate which could result in a higher serum level . Also, the metabolism of Ciclesonide can be decreased when combined with Atazanavir .
  • Results/Outcomes: The outcomes of these interactions can vary, but they may affect the efficacy or safety of either drug .

Antiretroviral Action of Rosemary Oil-Based Atazanavir

  • Application Summary: Atazanavir has been studied in combination with rosemary oil for its antiretroviral action .
  • Results/Outcomes: The specific outcomes of this research are not detailed in the available resources .

Safety And Hazards

Atazanavir sulfate can cause serious eye damage and can cause damage to organs (Liver, heart) through prolonged or repeated exposure . It is recommended not to breathe dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Orientations Futures

Atazanavir sulfate is indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection for patients 6 years and older weighing at least 15 kg . It is also used for postexposure prophylaxis of HIV infection following occupational exposure . The selection of an initial antiretroviral regimen should be individualized based on factors such as virologic efficacy, toxicity, pill burden, dosing frequency, drug-drug interaction potential, resistance test results, comorbid conditions, access, and cost .

Propriétés

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7.H2O4S/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28;1-5(2,3)4/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47);(H2,1,2,3,4)/t29-,30-,31+,32+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSGVVGOPRWTKI-QVFAWCHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54N6O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017206
Record name Atazanavir sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

802.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atazanavir sulfate

CAS RN

229975-97-7
Record name Atazanavir sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229975-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atazanavir sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229975977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atazanavir sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester, sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATAZANAVIR SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MT4VIE29P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atazanavir sulfate
Reactant of Route 2
Reactant of Route 2
Atazanavir sulfate
Reactant of Route 3
Reactant of Route 3
Atazanavir sulfate
Reactant of Route 4
Reactant of Route 4
Atazanavir sulfate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Atazanavir sulfate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Atazanavir sulfate

Citations

For This Compound
1,030
Citations
SR Chitturi, YS Somannavar, BG Peruri… - … of pharmaceutical and …, 2011 - Elsevier
… Atazanavir sulfate is an azapeptide inhibitor of HIV-1 protease [1]. Atazanavir sulfate (ATV) is chemically designated as (3S,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo…
Number of citations: 33 www.sciencedirect.com
S Dey, SS Patro, NS Babu, PN Murthy… - Journal of pharmaceutical …, 2017 - Elsevier
… A stock solution of atazanavir sulfate of 1000 μg/mL was prepared with mobile phase. From … The calibration plot (peak area ratio of atazanavir sulfate versus atazanavir sulfate …
Number of citations: 36 www.sciencedirect.com
V Malviya, P Burange, Y Thakur, M Tawar - Indian Journal of …, 2021 - ijper.org
Objectives: The current objective of the present study was to enhance the solubility and dissolution rate of the antiviral drug atazanavir sulphate by employing nanocrystallization …
Number of citations: 24 www.ijper.org
J Desai, H Thakkar - Journal of Drug Delivery Science and Technology, 2022 - Elsevier
… In the present study, Atazanavir sulfate-loaded solid lipid nanoparticles (ATZ-SLNs) were developed and characterized for oral bioavailability enhancement and lymphatic absorption. …
Number of citations: 7 www.sciencedirect.com
C Saha, NV Gupta, CR SHIVANNA - Acta Pharmaceutica, 2020 - hrcak.srce.hr
… approach for the determination of atazanavir sulfate constitutes the novelty of this paper. Unlike the existing methods for determination of atazanavir sulfate, the current method avoids …
Number of citations: 7 hrcak.srce.hr
M Padmalatha, KV Prakash… - Oriental Journal of …, 2010 - search.proquest.com
… validated for estimation of Atazanavir Sulfate in tablet dosage form. … The percentage assay of Atazanavir Sulfate was 98.73%. … for the determination of Atazanavir Sulfate in quality control …
Number of citations: 7 search.proquest.com
P Kasula, KV Kumar - Indian Drugs, 2018 - search.ebscohost.com
Three-wavelength spectrophotometric method has been developed for the simultaneous estimation of atazanavir sulfate (ATZ) and ritonavir (RIT) in pharmaceutical preparations. The …
Number of citations: 1 search.ebscohost.com
A Behera, SK Moitra, SC Si, DG Sankar - Química Nova, 2011 - SciELO Brasil
Two sensitive and simple spectrophotmetric methods were developed for determination of Atazanavir Sulfate in capsule dosage form. The first method was based on the oxidative …
Number of citations: 6 www.scielo.br
A Behera, DG Sankar, SK Moitra, SC Si - Journal of Chemistry, 2012 - hindawi.com
To study the effective therapeutic bioavailability of Atazanavir Sulfate (ATV), administered singly or in combination with Ritonavir, a cost effective and rapid method is required. In order …
Number of citations: 7 www.hindawi.com
A Behera, K Sethy, DG Sankar… - Journal of liquid …, 2012 - Taylor & Francis
… and validated to estimate Atazanavir Sulfate and Ritonavir in … –200 µg/mL for Atazanavir sulfate and ritonavir, respectively. … 100 ng/spot for Atazanavir Sulfate and Ritonavir, respectively. …
Number of citations: 9 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.